Cobimetinib (racemate)

Vue d'ensemble

Description

Cobimetinib, sold under the brand name Cotellic, is an anti-cancer medication used primarily to treat melanoma and histiocytic neoplasms . It functions as a selective inhibitor of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, specifically targeting mitogen-activated protein kinase kinase 1 (MEK1) and MEK2 . This pathway is crucial for cellular proliferation, making Cobimetinib effective in inhibiting tumor growth.

Mécanisme D'action

Target of Action

Cobimetinib (racemate) is an orally active, potent, and highly selective small molecule that inhibits mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1), and central components of the RAS/RAF/MEK/ERK signal transduction pathway . MEK proteins are upstream regulators of the extracellular signal-related kinase (ERK) pathway, which promotes cellular proliferation .

Mode of Action

Cobimetinib (racemate) is a reversible inhibitor of mitogen-activated protein kinase 1 (MAPK)/extracellular signal-regulated kinase 1 (MEK1) and MEK2 . It binds to and selectively inhibits MEK1 and MEK2, resulting in decreased ERK1/2 phosphorylation . Cobimetinib maintains its inhibitory effect even when MEK is already phosphorylated .

Biochemical Pathways

The primary biochemical pathway affected by Cobimetinib (racemate) is the MAPK/ERK pathway, also known as the Ras–Raf–MEK–ERK pathway . This pathway affects cell cycle, proliferation, differentiation, and secretion as a response to diverse stimuli (e.g., growth factors, cytokines, and proto-oncogene) . The inhibition of this pathway by Cobimetinib (racemate) can control the growth of MAPK-dependent tumors .

Pharmacokinetics

Cobimetinib (racemate) follows linear pharmacokinetics over a certain dose range . It reaches maximum plasma concentration at a median of 2.4 hours, and has a mean accumulation ratio at steady state of approximately 2.4 . The typical estimates of apparent clearance (CL/F), central volume of distribution (V2/F), and terminal half-life are 322 L/day, 511 L, and 2.2 days, respectively .

Result of Action

The molecular and cellular effects of Cobimetinib (racemate)'s action include the inhibition of cellular viability in several tumor cell lines, particularly those harboring a mutation in the RAS or RAF gene . Inhibition of ERK activity was considerably greater in the tumor than in the brain, in animal models .

Analyse Biochimique

Biochemical Properties

Cobimetinib (racemate) functions as a reversible inhibitor of MEK1 and MEK2, which are upstream regulators of the extracellular signal-regulated kinase (ERK) pathway . By inhibiting these kinases, Cobimetinib (racemate) effectively disrupts the MAPK/ERK signaling pathway, leading to reduced cellular proliferation and survival. Cobimetinib (racemate) interacts with several biomolecules, including MEK1, MEK2, and ERK, by binding to the ATP-binding site of MEK1/2, thereby preventing their activation and subsequent phosphorylation of ERK .

Cellular Effects

Cobimetinib (racemate) has significant effects on various cell types and cellular processes. It inhibits cell cycle progression, cell proliferation, cell survival, and cell migration by targeting the dysregulated MAPK pathway . In neuroblastoma cells, Cobimetinib (racemate) induces differentiation and apoptosis, demonstrating its potential as a therapeutic agent for pediatric oncology . Additionally, Cobimetinib (racemate) influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MEK1/2 and ERK .

Molecular Mechanism

The molecular mechanism of Cobimetinib (racemate) involves its binding to the ATP-binding site of MEK1 and MEK2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of ERK, a downstream effector in the MAPK/ERK pathway . By blocking this pathway, Cobimetinib (racemate) reduces cellular proliferation and induces apoptosis in cancer cells . The compound’s selectivity for MEK1/2 ensures minimal off-target effects, making it a highly effective therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cobimetinib (racemate) have been observed to change over time. The compound demonstrates stability and maintains its inhibitory activity over extended periods . Long-term studies have shown that Cobimetinib (racemate) can effectively inhibit tumor growth and induce apoptosis in cancer cells . Prolonged exposure to Cobimetinib (racemate) may lead to the development of resistance, necessitating combination therapies to maintain its efficacy .

Dosage Effects in Animal Models

The effects of Cobimetinib (racemate) vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, Cobimetinib (racemate) may cause adverse effects, including gastrointestinal disturbances and skin disorders . Threshold effects have been observed, with optimal therapeutic outcomes achieved at specific dosage levels .

Metabolic Pathways

Cobimetinib (racemate) is involved in several metabolic pathways, primarily through hepatic metabolism . It undergoes oxidation via the cytochrome P450 enzyme CYP3A4 and glucuronidation by UGT2B7 . These metabolic processes result in the formation of various metabolites, which are excreted through feces and urine . The compound’s metabolism can influence its efficacy and toxicity, highlighting the importance of understanding its metabolic pathways .

Transport and Distribution

Cobimetinib (racemate) is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound, with approximately 95% of the compound binding to plasma proteins . Cobimetinib (racemate) is distributed extensively throughout the body, with a volume of distribution of 806 liters . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of Cobimetinib (racemate) plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with MEK1 and MEK2 . Cobimetinib (racemate) may also be found in other cellular compartments, such as the nucleus, depending on the cell type and experimental conditions . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Méthodes De Préparation

The synthesis of Cobimetinib involves several key steps:

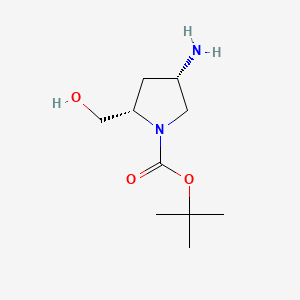

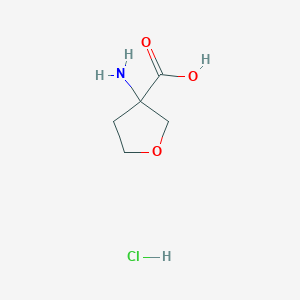

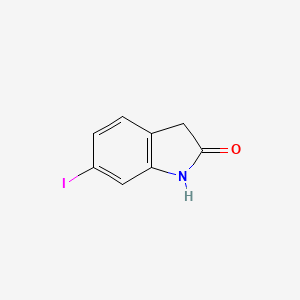

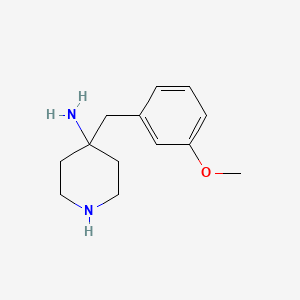

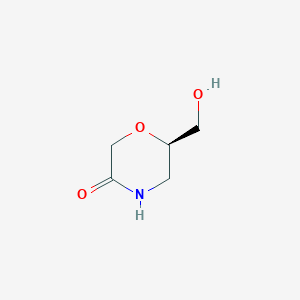

Starting Material: The process begins with (2S)-2-piperidinecarboxylic acid.

Nitrification and Hydrolysis: The starting material undergoes nitrification followed by hydrolysis.

Esterification and Boc Protection: The intermediate product is esterified and protected with a tert-butoxycarbonyl (Boc) group.

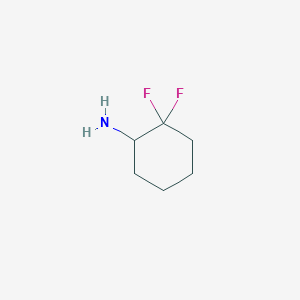

Addition, Reduction, and Cyclization: These steps produce (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine.

Condensation Reaction: The final step involves a condensation reaction with a side chain to produce Cobimetinib.

This method is noted for its simplicity, cost-effectiveness, and suitability for industrial production.

Analyse Des Réactions Chimiques

Cobimetinib undergoes various chemical reactions, including:

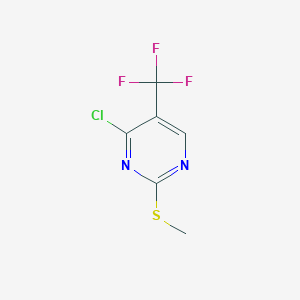

Oxidation: Primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.

Reduction: Involves the conversion of intermediate products during synthesis.

Common reagents used include tert-butoxycarbonyl chloride for protection and various reducing agents for intermediate steps. The major products formed are intermediates leading to the final Cobimetinib compound .

Applications De Recherche Scientifique

Cobimetinib has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying MEK inhibitors.

Biology: Investigated for its role in cellular signaling pathways.

Industry: Its synthesis and production methods are studied for optimization and cost-effectiveness.

Comparaison Avec Des Composés Similaires

Cobimetinib is often compared with other MEK inhibitors such as trametinib and binimetinib. While all three compounds inhibit MEK1 and MEK2, Cobimetinib is unique in its combination therapy with vemurafenib, which targets a different kinase in the same pathway . This combination has shown increased efficacy in treating melanoma compared to monotherapy .

Similar Compounds

Trametinib: Another MEK inhibitor used in combination with dabrafenib.

Binimetinib: Used in combination with encorafenib for similar indications.

Vemurafenib: Often used in combination with Cobimetinib for enhanced therapeutic effects.

Cobimetinib’s unique combination therapy and its specific inhibition profile make it a valuable compound in cancer treatment.

Propriétés

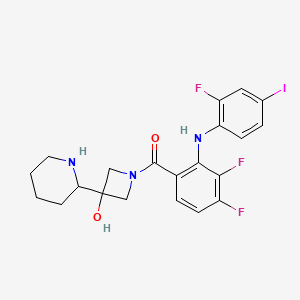

IUPAC Name |

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMCAPRUBJMWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679599 | |

| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934662-91-6 | |

| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

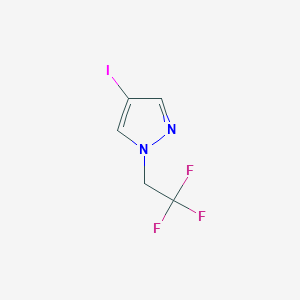

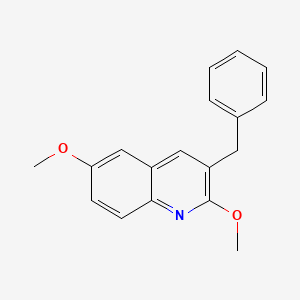

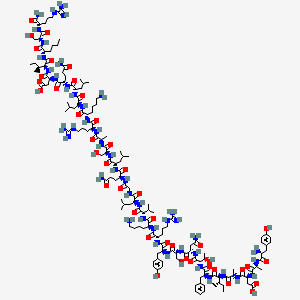

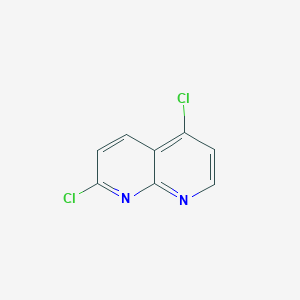

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride](/img/structure/B3030560.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)